Squalamine

Catalog No.
S592163
CAS No.
148717-90-2
M.F
C34H65N3O5S
M. Wt
628.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Squalamine

CAS Number

148717-90-2

Product Name

Squalamine

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate

Molecular Formula

C34H65N3O5S

Molecular Weight

628.0 g/mol

InChI

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1

InChI Key

UIRKNQLZZXALBI-MSVGPLKSSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O

Synonyms

3beta-N-1-(N-(3-(4-aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate, squalamine

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C

Anti-cancer Potential:

  • Anti-angiogenesis: Squalamine exhibits potent anti-angiogenic properties, meaning it can hinder the formation of new blood vessels that tumors require for growth and metastasis. Studies have shown it effectively reduces tumor growth and vascularization in various pre-clinical models .
  • Synergistic effects: Squalamine demonstrates synergistic activity when combined with standard chemotherapeutic drugs, potentially enhancing their effectiveness and reducing side effects .

Antiviral Properties:

Squalamine has been shown to possess broad-spectrum antiviral activity against various viruses, including:

  • Hepatitis B virus (HBV): Studies suggest squalamine effectively inhibits HBV replication in human liver cells, offering potential for future treatment strategies .

Neurological Applications:

Recent research explores the potential of squalamine for neurological disorders:

  • Parkinson's disease: Studies in animal models indicate squalamine's ability to restore colonic motility and neuronal function, suggesting its potential application in managing Parkinson's disease-related constipation .

Other Areas of Exploration:

Researchers are investigating squalamine's potential impact in various other areas, including:

  • Bacterial infections: Studies suggest squalamine's potential application against multidrug-resistant bacterial strains .

Squalamine is a cationic aminosterol compound derived from the dogfish shark, specifically Squalus acanthias. It possesses a complex structure characterized by a steroid backbone similar to cholesterol, featuring a sulfated side chain and a hydrophilic polyamine group. The molecular formula of squalamine is C₃₄H₆₅N₃O₅S, with a molecular weight of approximately 628 g/mol . This unique structure contributes to its diverse biological activities, particularly its antimicrobial and antiangiogenic properties.

Squalamine's mechanism of action has two main areas of research:

  • Antimicrobial activity: Squalamine disrupts the membranes of microbial cells, leading to their death []. However, the exact details of this process are still being elucidated [].
  • Anti-angiogenic activity: Angiogenesis is the formation of new blood vessels. Squalamine appears to inhibit this process by interfering with cellular signaling pathways involved in blood vessel growth [].

Squalamine exhibits significant reactivity with bacterial membranes, leading to the formation of lesions that disrupt cellular integrity. This mechanism is primarily attributed to its interaction with lipopolysaccharides (LPS) in gram-negative bacteria, facilitating membrane permeabilization through a divalent cation-sensitive process . The compound has been shown to induce ATP efflux in prokaryotic cells, which further contributes to its bactericidal effects. Squalamine's ability to interact with various membrane types allows it to act effectively against both gram-positive and gram-negative bacteria .

Squalamine demonstrates a broad spectrum of biological activities:

  • Antimicrobial Activity: Effective against various pathogens, including bacteria and fungi. It has been observed to significantly reduce viable loads of Staphylococcus aureus and other microorganisms .
  • Antiangiogenic Properties: Squalamine inhibits angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways. This action results in the inactivation of endothelial cells, thereby disrupting tumor growth and metastasis .
  • Neuroprotective Effects: Recent studies indicate that squalamine can modulate protein aggregation related to neurodegenerative diseases like Alzheimer's and Parkinson's disease, potentially offering therapeutic benefits .

The synthesis of squalamine can be achieved through various methods:

  • Natural Extraction: Initially isolated from the liver of Squalus acanthias, this method involves extracting the compound from biological sources.
  • Chemical Synthesis: Several synthetic pathways have been developed, including modifications of sterol precursors to introduce polyamine side chains. One notable method involves the modification of 3-oxo-7α-hydroxy-24"ζ -ether compounds .
  • Derivatives Production: Squalamine derivatives can be synthesized by altering the sterol core or modifying the polyamine side chain's position, enhancing specific biological activities or reducing toxicity .

Squalamine has several promising applications:

  • Pharmaceuticals: Investigated for its potential use in treating infections due to its antimicrobial properties and as an anti-cancer agent due to its antiangiogenic effects.
  • Neuroscience: Explored for its ability to prevent protein aggregation in neurodegenerative diseases, which could lead to novel therapeutic strategies .
  • Agriculture: Its antimicrobial properties may be utilized in agricultural settings to protect crops from bacterial and fungal infections .

Interaction studies reveal that squalamine binds selectively to various receptors, including fibroblast growth factor receptors (FGFRs) and integrins. These interactions are crucial for mediating its biological effects on cell survival, differentiation, and migration. Additionally, studies have shown that squalamine can influence the aggregation kinetics of amyloid peptides, which are implicated in neurodegenerative disorders .

Several compounds share structural or functional similarities with squalamine:

CompoundStructure SimilarityBiological ActivityUnique Features
TrodusquemineAminosterolNeuroprotectiveModulates oligomer formation in neurodegenerative diseases
Des-squalamineAminosterolAntimicrobialLacks some side chains present in squalamine
α-squalamineAminosterolAntimicrobialExhibits different binding affinities compared to squalamine
CerageninsSteroid-likeAntimicrobialDerived from cholic acid; designed for enhanced membrane activity

Squalamine's unique combination of structural features and broad-spectrum biological activities distinguishes it from these similar compounds, particularly in its potent antiangiogenic properties and effectiveness against a wide range of pathogens.

Initial Isolation from Marine Organisms

Identification in Squalus acanthias (Dogfish Shark)

The discovery of squalamine originated from a systematic search for antimicrobial compounds in primitive vertebrates, conducted by Michael Zasloff and colleagues at the University of Pennsylvania School of Medicine in the early 1990s. The research team hypothesized that animals with primitive immune systems, such as sharks and lampreys, might utilize antimicrobial compounds as a significant component of their immune repertoire. The dogfish shark (Squalus acanthias) was selected as the initial study species due to its accessibility for research purposes at the Mount Desert Marine Biological Laboratory and the availability of large numbers harvested annually for consumption, providing sufficient tissue for extraction during compound isolation and characterization.

Squalamine was initially isolated from the stomach tissues of the dogfish shark using a modification of procedures previously employed for extracting peptide antibiotics from amphibian tissues. The purification process involved multiple chromatographic steps, including organic extraction, size-exclusion chromatography, and reversed-phase and cation-exchange high-performance liquid chromatography (HPLC). The final purification stage yielded a single molecular species that could be detected by thin-layer chromatography using iodine, ninhydrin, and charring detection methods.

The discovery was particularly significant because it represented the first identification of a steroidal antibiotic in vertebrate tissues, expanding the known chemical diversity of naturally occurring antimicrobial agents. The compound demonstrated potent bactericidal activity against both Gram-negative and Gram-positive bacteria, fungicidal properties, and the ability to induce osmotic lysis of protozoa.

Subsequent Detection in Lamprey White Blood Cells

Following its initial discovery in sharks, squalamine was subsequently identified in the blood cells of bacterially challenged sea lamprey (Petromyzon marinus), providing evidence for its broader distribution among primitive vertebrates. This discovery was made during investigations into the innate immune mechanisms of lampreys, which are among the most primitive vertebrates and lack adaptive immune systems comparable to higher vertebrates.

The isolation from lamprey blood involved acetic acid extraction of blood cells from challenged fish, followed by solid-phase extraction, cation-exchange chromatography, gel-filtration chromatography, and reverse-phase HPLC. Antimicrobial activity in the purified fractions was confirmed to originate from squalamine through chromatographic and mass spectrometric analyses. Immunocytochemical analysis localized squalamine to the plasma membrane of white blood cells, suggesting its role in the innate immunity that defends the lamprey against microbial invasion.

This finding in lamprey was particularly significant because it demonstrated that squalamine is not unique to sharks but may represent an ancient antimicrobial defense mechanism present in primitive vertebrates. The compound was extracted from centrifuged pellets containing various cell types, with leukocytes being the most likely source, supporting the hypothesis that these immune cells carry antimicrobial factors as weapons against microbial invasion.

Chemical Structure Elucidation

Steroid-Polyamine Conjugate Architecture

The chemical structure of squalamine was determined through comprehensive analysis using fast atom bombardment (FAB) mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a molecular weight of 628.4739 atomic mass units, consistent with an elemental composition of C₃₄H₆₆O₅N₃S₁. The complete chemical name is 3β-N-1-(N-[3-(4-aminobutyl)]-1,3-diaminopropane)-7α,24ξ-dihydroxy-5α-cholestane 24-sulfate.

Squalamine represents a unique natural product characterized by an unprecedented chemical structure consisting of a cholestane steroid backbone conjugated to a spermidine polyamine chain. The steroid component features a 5α-cholestane nucleus with hydroxyl groups at positions C-7 (α-configuration) and C-24, and a sulfate group attached at C-24. The spermidine moiety is covalently linked to the steroid at position C-3, replacing the typical hydroxyl group found in conventional steroids.

Two-dimensional correlation spectroscopy permitted complete assignment of all NMR signals and established that the steroid contained an α-AB ring junction. The positions of the free hydroxyl group on C-7, the sulfate on C-24, and the spermidine attachment at C-3 were unambiguously determined through comprehensive analysis of total correlated spectroscopy, correlated spectroscopy, and nuclear Overhauser effect spectroscopy two-dimensional spectra.

Zwitterionic Nature and Charge Distribution

In aqueous solution at physiological pH, squalamine exists as an amphipathic zwitterion with a net cationic charge. This unique charge distribution results from the presence of multiple amino groups in the spermidine chain, which are positively charged at physiological pH, balanced against the negatively charged sulfate group. The charge density on squalamine enables it to have unusual interactions with cell membranes, particularly because its surface charge density is nearly equal and opposite to the charge density of lipid components of the anionic cytoplasmic surface of typical eukaryotic membranes.

The cationic nature of squalamine, combined with its amphipathic properties, makes it strongly attracted by electrostatic forces to membranes that display negatively charged phospholipid headgroups, such as the intracellular membranes of animal cells. This electrostatic interaction is fundamental to squalamine's mechanism of action, as it enables the compound to bind strongly to cellular membranes and displace electrostatically bound proteins.

The unique charge distribution of squalamine results in anomalously strong membrane binding due to the maximal recovery of counterion entropy. This property distinguishes squalamine from conventional antibiotics and contributes to its broad spectrum of biological activities, including antimicrobial, antiviral, and antiangiogenic effects.

Sulfate Group Functionality

The sulfate group at position C-24 of the cholestane backbone represents a critical structural feature that significantly influences squalamine's biological activity and physicochemical properties. This sulfate moiety contributes to the compound's water solubility and plays a crucial role in its zwitterionic character at physiological pH. The presence of the sulfate group distinguishes squalamine from conventional bile acids and steroids, contributing to its unique biological profile.

The sulfate functionality is essential for squalamine's membrane-binding properties and its ability to interact with negatively charged cellular surfaces. Mass spectrometric analysis revealed characteristic fragmentation patterns associated with the loss of the sulfate group (SO₃, -80 atomic mass units) and additional water (-18 atomic mass units), confirming the presence and position of this functional group.

The sulfate group also influences the compound's pharmacokinetic properties, including its distribution, metabolism, and excretion. Clinical studies have demonstrated that the sulfate moiety contributes to squalamine's prolonged terminal persistence in patient plasma, with a median half-life of 18 hours (range 8-48 hours).

Structural Analogues and Derivatives

Naturally Occurring Aminosterol Variants

Several naturally occurring aminosterol variants related to squalamine have been identified, with trodusquemine being the most notable analogue. Trodusquemine shares structural similarities with squalamine but features a spermine moiety instead of spermidine, resulting in an additional amino group and enhanced positive charge. The compound was originally isolated from the same dogfish shark species and exhibits similar biological activities, including antimicrobial, antiangiogenic, and metabolic regulatory properties.

Trodusquemine (molecular formula C₃₇H₇₂N₄O₅S) represents a spermine metabolite of cholesterol and differs from squalamine in having four amino groups rather than three. This structural modification results in a higher net positive charge and altered membrane-binding properties. The compound has demonstrated particular promise in metabolic disorders, functioning as a non-competitive allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ value of 1 μmol/L.

Additional aminosterols have been isolated from dogfish liver, with researchers reporting the identification of seven additional compounds beyond squalamine. These naturally occurring variants provide insights into the structural diversity possible within the aminosterol class and serve as templates for synthetic modifications aimed at enhancing specific biological activities.

Synthetic Modifications for Enhanced Bioactivity

The development of synthetic squalamine derivatives has focused on optimizing the compound's therapeutic potential while maintaining its unique mechanism of action. Researchers have explored modifications to both the steroid backbone and the polyamine chain to enhance specific biological activities and improve pharmacological properties.

α-Squalamine represents one significant synthetic derivative that has been studied for its effects on protein aggregation in neurodegenerative diseases. This compound exhibits different binding affinities and membrane effects compared to the parent molecule, providing insights into structure-activity relationships within the aminosterol class. Studies have demonstrated that α-squalamine, along with des-squalamine (another synthetic variant), can modulate the aggregation of amyloid-β peptide and α-synuclein with different efficacies compared to natural squalamine.

Des-squalamine, which lacks certain structural features of the parent compound, has been developed to understand the contribution of specific molecular components to biological activity. Comparative studies of these derivatives have revealed that subtle structural differences can lead to differential efficacies in preventing toxicity associated with protein aggregation in neurodegenerative diseases.

The synthesis of squalamine and its derivatives has been optimized for large-scale production, with significant improvements made to the original 16-step synthetic route. Collaborations between academic researchers and pharmaceutical companies have resulted in more efficient synthetic methods, including improved approaches to creating the polyamine tail and connecting it to the steroidal component.

Biosynthetic Pathways in Chondrichthyes

Putative Enzymatic Mechanisms

The biosynthetic pathway of squalamine represents a unique metabolic process within cartilaginous fishes that involves the conjugation of a steroid backbone with the polyamine spermidine [9] [24]. Squalamine consists of a condensation product between an anionic bile salt intermediate and spermidine, creating a cationic steroid with unprecedented chemical structure among naturally occurring aminosterols [22] [24]. The molecular formula of squalamine is C₃₄H₆₅N₃O₅S, with a molecular weight of 627.96 grams per mole [21] [30].

The putative enzymatic mechanisms underlying squalamine biosynthesis appear to involve multiple sequential steps beginning with cholesterol metabolism pathways [9] [24]. The steroid backbone exhibits a 5α-cholestane structure with an α-AB ring junction, characteristic of bile alcohols commonly found in fish species [9]. The biosynthetic process involves hydroxylation at the C-7 and C-24 positions, followed by sulfation of the C-24 hydroxyl group [9] [24]. The spermidine moiety is coupled to the C-3 position, replacing the typical steroid hydroxyl or ketone group found in conventional steroids [9].

Research indicates that the biosynthetic pathway likely branches from squalene metabolism, as active squalene production among squaliform sharks appears to be a key requirement for squalamine synthesis [1]. The enzymatic machinery responsible for this unique conjugation reaction remains incompletely characterized, though it represents the first reported example of a steroid covalently coupled to spermidine in nature [9]. The cellular fractionation studies have demonstrated that squalamine production occurs within the total membrane fraction of hepatocytes, suggesting involvement of membrane-bound enzymatic systems [1].

Tissue-Specific Production in Sharks

The tissue distribution of squalamine in Squalus acanthias demonstrates pronounced organ-specific variation in both concentration and production capacity [9] [10]. Comprehensive extraction studies have revealed that the liver and gallbladder represent the primary sites of squalamine accumulation, containing the highest concentrations at 4-7 micrograms per gram of tissue [9]. These organs, which are integral to bile salt synthesis and storage, serve as the principal reservoirs for squalamine in the dogfish shark [9].

Tissue/OrganSqualamine Concentration (μg/g)Relative AbundanceFunction/Significance
Liver4-7HighestPrimary biosynthesis site, bile salt production
Gallbladder4-7HighestBile storage and concentration
Spleen~2ModerateImmune function, secondary storage
Testes~2ModerateReproductive tissue, secondary storage
Stomach1LowDigestive tract, antimicrobial defense
Gills0.5Very LowRespiratory/osmoregulatory organ
Intestine0.02TraceDigestive absorption site

Secondary sites of squalamine production include the spleen and testes, each containing approximately 2 micrograms per gram of tissue [9]. The presence of squalamine in the spleen suggests a potential role in immune function, while its detection in reproductive tissues indicates involvement in physiological processes beyond antimicrobial defense [9]. Lower concentrations are found in the digestive tract, with the stomach containing 1 microgram per gram, gills containing 0.5 micrograms per gram, and intestine showing trace levels at 0.02 micrograms per gram [9].

The tissue-specific distribution pattern suggests that squalamine biosynthesis is not uniformly distributed throughout the shark body but is concentrated in organs involved in metabolism, immunity, and reproduction [9] [10]. Whether a single organ such as the liver serves as the principal site of synthesis with subsequent distribution to other tissues, or whether multiple organs possess independent biosynthetic capacity, remains to be definitively established [9].

Phylogenetic Distribution Across Marine Species

Occurrence in Squaliformes Order

The phylogenetic distribution of squalamine demonstrates remarkable specificity within the order Squaliformes, encompassing approximately 126 species across seven families [2] [6]. Systematic screening of cartilaginous fish species has confirmed that squalamine production is not universal among Chondrichthyes but varies significantly among different orders [1]. The Squaliformes represent the primary taxonomic group where squalamine biosynthesis has been consistently documented [1].

FamilyCommon NameSqualamine DetectionApproximate Species Count
SqualidaeDogfish sharksConfirmed (Squalus acanthias)~27
CentrophoridaeGulper sharksConfirmed~27
EtmopteridaeLantern sharksConfirmed~50+
DalatiidaeKitefin sharksConfirmed~10
SomniosidaeSleeper sharksConfirmed~20
OxynotidaeRough sharksNot tested~5
EchinorhinidaeBramble sharksNot tested~2

Antimicrobial activity assays conducted on liver extracts from multiple squaliform species have demonstrated positive results across various families within the order [1]. Specifically, Squalus acanthias and five other shark species belonging to Squaliformes showed clear antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans [1]. The widespread occurrence of squalamine among squaliform sharks suggests that this biosynthetic capability represents a conserved trait within the order [1].

The evolutionary significance of squalamine production within Squaliformes may be related to their ecological adaptations and habitat preferences [2] [6]. Members of this order typically inhabit diverse marine environments ranging from shallow coastal waters to deep oceanic regions, and many species possess bioluminescent capabilities through specialized photophores [2] [6]. The presence of squalamine may provide these sharks with enhanced antimicrobial defenses particularly suited to their diverse environmental exposures [1].

Absence in Other Cartilaginous Fish Taxa

Comprehensive phylogenetic surveys have revealed the notable absence of squalamine production in other major orders of cartilaginous fishes [1]. Total membrane fractions isolated from liver samples of four species belonging to Carcharhiniformes, three species from Lamniformes, and three species from Chimaeriformes demonstrated no detectable antimicrobial activity when tested against standard microbial panels [1].

The absence of squalamine in Carcharhiniformes is particularly significant given that this order represents the most species-rich group of modern sharks with approximately 290 species [20]. Ground sharks belonging to this order have undergone extensive adaptive radiation and occupy diverse ecological niches, yet they appear to lack the enzymatic machinery necessary for squalamine biosynthesis [1] [20]. Similarly, the order Lamniformes, which includes mackerel sharks such as the great white shark, shows no evidence of squalamine production despite their evolutionary success and global distribution [1] [20].

The order Chimaeriformes, representing the most phylogenetically distinct group of cartilaginous fishes, also lacks squalamine biosynthetic capability [1]. This absence extends across all tested species within this order, suggesting that the enzymatic pathways required for squalamine synthesis evolved specifically within the squaliform lineage rather than representing an ancestral trait of Chondrichthyes [1].

Total Synthesis Methodologies

The development of efficient synthetic routes to squalamine has been a central focus of medicinal chemistry research, with multiple methodological approaches being explored to access this complex molecular target. The total synthesis of squalamine presents significant challenges due to the need to construct both the steroid backbone with precise stereochemistry and attach the polyamine side chain in a regioselective manner [4] [5].

Steroid Backbone Construction

The steroid backbone construction represents a critical component of squalamine synthesis, with various approaches developed to establish the required tetracyclic framework. The most successful synthetic strategies have utilized readily available steroid precursors such as cholic acid derivatives, cholesterol, and related bile acid scaffolds as starting materials [6] [7].

One of the most efficient approaches involves the use of methyl chenodeoxycholanate as a starting material, which provides access to squalamine in nine steps with an overall yield of 7.4% [4] [8]. This method features improved dehydrogenation reactions followed by conjugate reduction to construct the required trans AB-ring system, along with efficient asymmetric isopropylation of aldehydes to introduce the crucial carbon-24 R-hydroxyl group [4].

The formal synthesis from desmosterol represents another significant advancement, achieving a 16% overall yield through a ten-step sequence [1]. This route utilizes the key intermediate (5α,7α,24R)-7,24-dihydroxy-cholestan-3-one, which is synthesized from the 3-O-acetyl-24R,25-dihydroxy derivative of desmosterol [1]. The synthesis demonstrates excellent stereochemical control and provides a practical route to the target compound.

Alternative approaches have employed stigmasterol as a starting material, enabling the synthesis of both 24R- and 24S-squalamine isomers through a nineteen-step sequence with yields up to 19% [7]. This methodology involves selective Boc-protection, ozonolysis, and subsequent transformations to establish the required side chain stereochemistry [7].

The biotransformation approach using 3-keto-23,24-bisnorchol-4-en-22-ol demonstrates the application of enzymatic methods in steroid synthesis [7]. Treatment with Deinococcus gossipina bacteria introduces the 7α-hydroxy functionality, followed by chemical transformations to complete the steroid framework construction [7].

Polyamine Side-Chain Conjugation

The attachment of the polyamine side chain represents a critical step in squalamine synthesis, requiring precise regioselectivity and maintenance of the polyamine functionality. The most commonly employed strategy involves reductive amination of appropriately functionalized steroid ketones with protected spermidine derivatives [2] [6] [9].

The reductive amination process typically utilizes sodium cyanoborohydride as the reducing agent, allowing for the selective formation of the carbon-nitrogen bond at the steroid C-3 position [6] [9]. This method provides excellent yields and maintains the required stereochemistry, with the β-configuration at C-3 being generally preferred for biological activity [2] [10].

An alternative approach involves the use of azide intermediates to ensure proper amine reactivity during the coupling process [11]. While this method provides excellent selectivity, the use of azides presents safety concerns for large-scale synthesis due to their explosive nature [11]. Consequently, alternative protecting group strategies have been developed that avoid the use of azides while maintaining synthetic efficiency [11].

The synthesis of spermidine equivalents has been optimized through the development of readily accessible building blocks that can be efficiently coupled to steroid scaffolds [9]. These approaches often involve the preparation of protected polyamine chains that can be selectively deprotected following attachment to the steroid core [9].

Advanced coupling methodologies have been developed that utilize propylphosphonic anhydride (PPAA) for the selective formation of amide bonds between steroid carboxylic acids and polyamine chains [12]. This protocol provides excellent selectivity for N-acylation over O-acylation when phenolic hydroxyl groups are present [12].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies have provided crucial insights into the molecular requirements for squalamine activity, revealing the importance of specific structural features for biological function. These investigations have examined both the steroid core modifications and polyamine side chain variations to optimize activity profiles [13] [14] [15].

Role of Hydrophobic Steroid Core

The hydrophobic steroid core plays a fundamental role in squalamine's biological activity, serving as the primary membrane-interacting domain that enables the compound to disrupt bacterial cell membranes [2] [16] [17]. Structure-activity relationship studies have demonstrated that the steroid backbone provides essential lipophilic interactions that are critical for antimicrobial activity [2] [16].

The importance of the steroid core structure has been established through comparative studies of various steroid scaffolds, including cholic acid, deoxycholic acid, lithocholic acid, and chenodeoxycholic acid derivatives [2] [18] [19]. These investigations reveal that the hydrophobicity of the sterol backbone represents a critical determinant of antimicrobial activity, with more lipophilic cores generally providing enhanced membrane disruption capabilities [2] [16].

The stereochemistry of the steroid core significantly influences biological activity, with the α-configuration at the AB ring junction being optimal for antimicrobial properties [13] [20]. This stereochemical requirement likely reflects the specific three-dimensional arrangement needed for effective membrane interaction and subsequent cellular disruption [13].

Modifications to the steroid hydroxylation pattern have revealed the importance of the 7α-hydroxyl group for both activity and selectivity [6] [15] [7]. The presence of this hydroxyl group enhances antimicrobial potency while potentially reducing cytotoxicity toward mammalian cells [15]. Minimum inhibitory concentrations for compounds containing the 7α-hydroxyl group typically range from 1.5 to 25 μg/mL, representing significant improvements over analogs lacking this functionality [15].

The removal or modification of hydroxyl groups at other positions has provided insights into the structural requirements for activity. Compounds lacking facial hydroxyl groups show diminished antimicrobial activity, suggesting that the amphiphilic character of the steroid core is essential for biological function [10]. The optimal balance between hydrophobic and hydrophilic regions appears to be critical for membrane interaction and subsequent cellular effects [10].

Influence of Cationic Side-Chain Length

The length and structure of the cationic polyamine side chain represent crucial determinants of squalamine's biological activity, with systematic modifications revealing clear structure-activity relationships [14] [16] [17] [21]. The polyamine component provides the positive charge necessary for electrostatic interactions with negatively charged bacterial membranes [14] [16].

Comparative studies of different polyamine chain lengths have demonstrated that longer polyamine chains generally exhibit enhanced antimicrobial activity [14] [16] [21]. Compounds containing spermine (with four amine groups) typically show superior activity compared to spermidine analogs (with three amine groups), with minimum inhibitory concentrations often in the range of 0.5 to 16 μg/mL for spermine derivatives [14] [22].

The stereochemistry of the polyamine attachment significantly influences biological activity, with β-configuration at the steroid C-3 position generally providing superior antimicrobial properties compared to α-analogs [10] [23]. This stereochemical preference likely reflects optimal spatial arrangement for membrane interaction and subsequent cellular disruption [10].

The presence of the sulfate group at the steroid C-24 position shows complex effects on activity that depend on the specific analog structure [2] [24]. In some cases, the sulfate group reduces antimicrobial activity, while in others it may enhance selectivity for bacterial versus mammalian cells [2] [24]. Des-squalamine, which lacks the sulfate group, exhibits increased overall positive charge and may show enhanced activity against certain bacterial strains [3] [25].

Systematic modifications of the polyamine chain structure have revealed that both the number of methylene groups and the number of amine functionalities influence biological activity [21] [26] [27]. Studies examining linear polyamine derivatives with varying alkyl chain lengths demonstrate that hydrophobicity alterations through chain length modification significantly affect filtration performance and biological activity [21].

The net positive charge of the polyamine side chain represents a critical factor in determining antimicrobial potency [3] [22]. Trodusquemine, which contains a spermine moiety and carries a net charge of +3 at physiological pH, often demonstrates superior activity compared to squalamine, which has a net charge of +2 [3] [22]. This enhanced positive charge likely facilitates stronger electrostatic interactions with bacterial membranes [3].

Combinatorial Libraries of Aminosterol Analogues

The development of combinatorial libraries has enabled systematic exploration of squalamine structural space, facilitating the identification of improved analogs with enhanced biological properties [28] [25] [29]. These libraries have employed various synthetic strategies to generate diverse collections of aminosterol compounds for biological evaluation [14] [19] [30].

Bile acid-based combinatorial libraries have proven particularly valuable for squalamine mimic discovery, utilizing the readily available and structurally diverse bile acid scaffolds as starting points [19] [31]. These libraries typically contain 15-25 compounds derived from cholic acid, deoxycholic acid, and related bile acid derivatives, with polyamine side chains of varying length and structure attached at the C-24 position [19].

The facial amphiphilicity of bile acid scaffolds provides an excellent foundation for squalamine mimic development, with the inherent three-dimensional structure facilitating membrane interaction [19]. Libraries based on hyodeoxycholic acid, ursodeoxycholic acid, and chenodeoxycholic acid have revealed important structure-activity relationships related to hydroxyl group positioning and stereochemistry [19].

Polyaminosteroid libraries containing 19-30 compounds have been developed through systematic variation of both the steroid core and polyamine side chain [14] [32]. These libraries utilize titanium-mediated reductive amination reactions to achieve high chemical yields and excellent stereoselectivity in the formation of carbon-nitrogen bonds [27]. The resulting compounds typically exhibit minimum inhibitory concentrations ranging from 0.5 to 50 μg/mL against various bacterial strains [14] [32].

Cholesterol-based combinatorial libraries have explored the modification of the naturally occurring steroid framework to generate squalamine analogs [7] [33]. These libraries typically contain 8-15 compounds with polyamine substitution at various positions on the cholesterol backbone, including C-3, C-6, and C-7 positions [7] [33]. The stereochemistry of polyamine attachment has been systematically varied to identify optimal configurations for biological activity [7].

The development of 3,20-bispolyaminosteroid libraries has provided insights into the effects of multiple polyamine substitution on antimicrobial activity [27]. These compounds, containing polyamine groups at both the C-3 and C-20 positions, often exhibit enhanced antimicrobial properties compared to monosubstituted analogs, with minimum inhibitory concentrations ranging from 2.5 to 40 μg/mL [27].

Solid-phase synthesis approaches have been employed to generate squalamine analog libraries using bio-compatible pH-cleavable linkers [28] [34] [35]. These methodologies enable the direct screening of library members in biological assays, streamlining the identification of active compounds [28] [34]. The linker systems utilize 1,6-elimination processes for compound release, although quinone methide by-products must be considered in the assay design [28].

Advanced computational approaches have been applied to the design and optimization of squalamine combinatorial libraries [29] [36]. In silico modeling techniques enable the theoretical assessment of library composition and the prediction of structure-activity relationships prior to synthesis [29]. These computational tools have proven valuable for the rational design of focused libraries with enhanced probability of identifying active compounds [29].

The systematic evaluation of combinatorial libraries has revealed several key principles for squalamine analog design. The hydrophobicity of the steroid backbone and the length and cationic charge of polyamine side chains represent critical determinants of antimicrobial activity [16] [17]. Libraries that systematically vary these parameters have identified compounds with potency comparable to or exceeding that of natural squalamine [14] [16].

Mechanism of action studies using library-derived compounds have provided insights into the cellular targets of squalamine analogs [15] [27]. Bioluminescence assays for ATP efflux measurements and fluorescence methods for membrane depolarization have revealed that library compounds typically act through membrane disruption mechanisms similar to those of natural squalamine [27].

XLogP3

4.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

627.46449336 g/mol

Monoisotopic Mass

627.46449336 g/mol

Heavy Atom Count

43

UNII

F8PO54Z4V7

Drug Indication

Investigated for use/treatment in ovarian cancer, lung cancer, and macular degeneration.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Other CAS

148717-90-2

Wikipedia

Squalamine

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Other Steroid conjugates [ST0505]

Dates

Last modified: 08-15-2023
Williams JI, Weitman S, Gonzalez CM, Jundt CH, Marty J, Stringer SD, Holroyd KJ, Mclane MP, Chen Q, Zasloff M, Von Hoff DD: Squalamine treatment of human tumors in nu/nu mice enhances platinum-based chemotherapies. Clin Cancer Res. 2001 Mar;7(3):724-33. [PMID:11297269]

Explore Compound Types